

Physical and chemical properties of 2,5-Dimethylchroman-4-one

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Compound of Interest

Compound Name: 2,5-Dimethylchroman-4-one

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An In-depth Technical Guide to 2,5-Dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,5-Dimethylchroman-4-one**, alongside available information on its synthesis and biological significance. Due to the limited specific data on this particular isomer, information from closely related analogs, particularly 2,6-dimethylchroman-4-one, is included for comparative purposes where relevant. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of **2,5-Dimethylchroman-4-one** are summarized in the table below. While some experimental data is available, certain properties

are predicted or inferred from closely related structures due to a lack of specific experimental reports.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₂	[Arkivoc, 2001, (xi), 74-79]
Molecular Weight	176.21 g/mol	[Arkivoc, 2001, (xi), 74-79]
CAS Number	69687-87-2	N/A
Appearance	Crystalline solid (for the 2,6-isomer)	[Arkivoc, 2001, (xi), 74-79]
Melting Point	Not available	
Boiling Point	305.3 ± 42.0 °C at 760 mmHg (Predicted)	N/A
Density	1.1 ± 0.1 g/mL (Predicted)	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate.	General chemical principles

Spectral Data

Detailed spectral data for **2,5-Dimethylchroman-4-one** is not readily available in the public domain. However, the spectral characteristics of the closely related isomer, (S)-2,6-dimethylchroman-4-one, have been reported and are presented here as a reference. It is anticipated that the spectral data for the 2,5-isomer will be very similar.

Table 2.1: ¹H NMR Spectral Data of (S)-2,6-dimethylchroman-4-one (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	s	1H	H-5
7.26	d, J = 8.5 Hz	1H	H-7
6.84	d, J = 8.5 Hz	1H	H-8
4.50-4.56	m	1H	H-2
2.62-2.65	m	2H	H-3
2.28	s	3H	6-CH ₃
1.48	d, J = 6 Hz	3H	2-CH ₃

Source: Arkivoc, 2001, (xi), 74-79

Table 2.2: ¹³C NMR Spectral Data of (S)-2,6-dimethylchroman-4-one (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
192.66	C-4
159.69	C-8a
136.97	C-6
130.53	C-5
126.43	C-7
120.34	C-4a
117.58	C-8
74.15	C-2
44.57	C-3
20.91	6-CH ₃
20.31	2-CH ₃

Source: Arkivoc, 2001, (xi), 74-79

Table 2.3: IR Spectral Data of (S)-2,6-dimethylchroman-4-one

Wavenumber (cm ⁻¹)	Interpretation
1682	C=O (carbonyl) stretch
1621, 1576	Aromatic C=C stretch

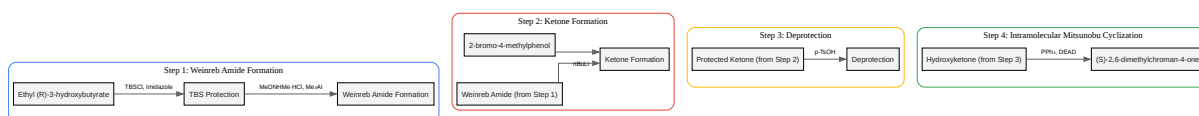
Source: Arkivoc, 2001, (xi), 74-79

Synthesis of Chroman-4-ones

A general and efficient method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This can be effectively carried out using microwave irradiation.

A specific asymmetric synthesis for (S)-2,6-dimethylchroman-4-one has been described, which could likely be adapted for the synthesis of **2,5-Dimethylchroman-4-one** by using the appropriate starting materials. The key step in this reported synthesis is an intramolecular Mitsunobu cyclization.

Experimental Workflow for the Asymmetric Synthesis of (S)-2,6-Dimethylchroman-4-one



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Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one.

Detailed Methodologies:

- **Step 1: Weinreb Amide Formation:** Commercially available ethyl (R)-3-hydroxybutyrate is first protected as its tert-butyldimethylsilyl (TBS) ether. This is achieved by reacting it with TBSCl in the presence of imidazole. The resulting protected ester is then converted to the corresponding Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and trimethylaluminum. [Arkivoc, 2001, (xi), 74-79]
- **Step 2: Ketone Formation:** The Weinreb amide is treated with the lithium salt of 2-bromo-4-methylphenol (prepared by reacting 2-bromo-4-methylphenol with n-butyllithium) to yield the desired ketone. [Arkivoc, 2001, (xi), 74-79]
- **Step 3: Deprotection:** The TBS protecting group is removed from the ketone using a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a mixture of THF and water to afford the corresponding alcohol. [Arkivoc, 2001, (xi), 74-79]
- **Step 4: Intramolecular Mitsunobu Cyclization:** The final step involves an intramolecular cyclization of the alcohol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to yield (S)-2,6-dimethylchroman-4-one. [Arkivoc, 2001, (xi), 74-79]

Biological Activities and Potential Applications

While specific biological studies on **2,5-Dimethylchroman-4-one** are limited, the broader class of chroman-4-ones has been extensively investigated and shown to possess a wide range of pharmacological activities. These findings suggest potential areas of investigation for **2,5-Dimethylchroman-4-one**.

4.1. Antimicrobial Activity

Chroman-4-one derivatives have demonstrated significant antibacterial and antifungal properties. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives, 2025] Studies on various substituted chromanones have shown activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative

bacteria, as well as fungal species like *Candida albicans*. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives, 2025] The antimicrobial potential of these compounds makes them interesting candidates for the development of new anti-infective agents.

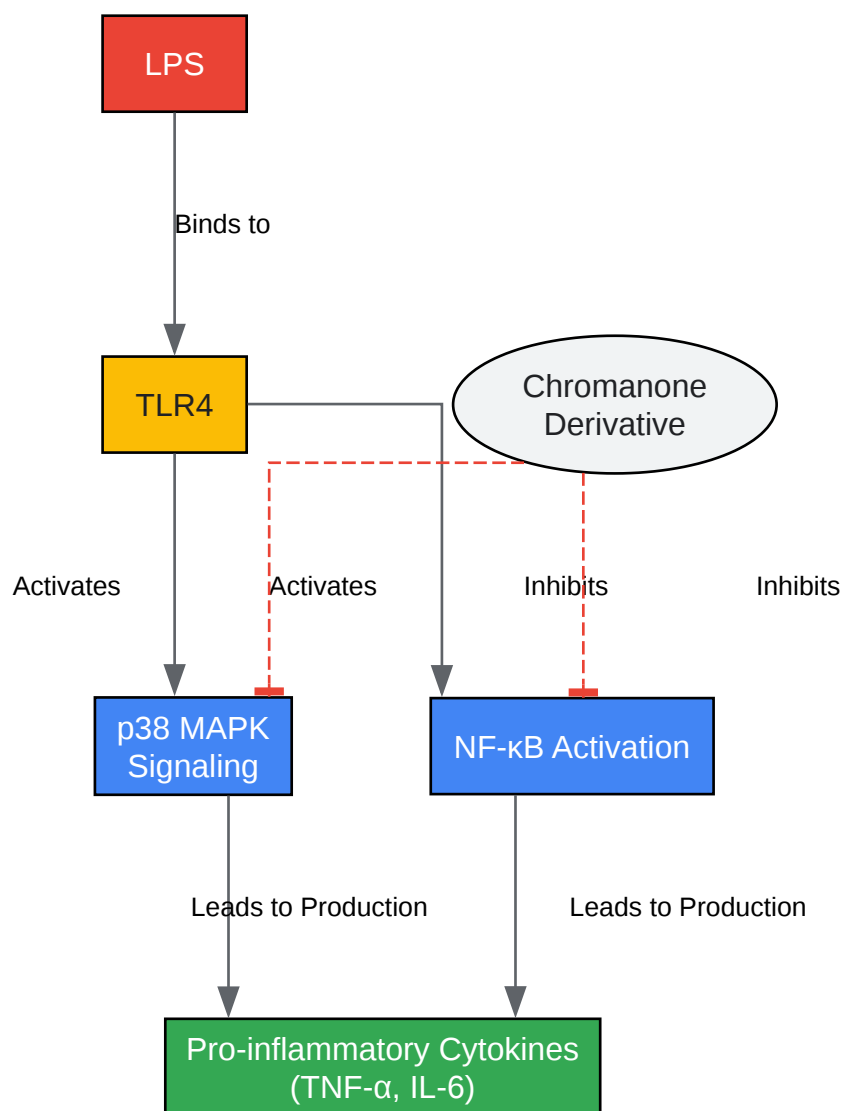
4.2. Cytotoxic and Anti-Cancer Activity

The chromanone scaffold is a constituent of many natural products with known cytotoxic and anti-cancer properties. [Chromanone derivatives: Evaluating selective anticancer activity across human cell lines, 2025] Synthetic chromanone derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). [Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells, N.D.] Some of these compounds have been shown to induce apoptosis in cancer cells. [Chromanone derivatives: Evaluating selective anticancer activity across human cell lines, 2025] The mechanism of action for some chromanones as anti-cancer agents involves the inhibition of enzymes like SIRT2, which leads to the hyperacetylation of α -tubulin and subsequent inhibition of tumor growth. [Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells, N.D.]

4.3. Anti-inflammatory Activity

Chromanones have been investigated for their anti-inflammatory effects. [Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms, 2019] The anti-inflammatory mechanism of some chromone derivatives involves the inhibition of pro-inflammatory mediators. For instance, some chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. [Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms, 2019] The inhibition of signaling pathways such as the p38 α mitogen-activated protein kinase (MAPK) cascade has been identified as a mechanism for the anti-inflammatory action of certain chromen-4-one derivatives. [Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38 α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses, N.D.]

Signaling Pathway: Potential Anti-inflammatory Mechanism of Chromanone Derivatives



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Potential anti-inflammatory signaling pathway targeted by chromanone derivatives.

Conclusion

2,5-Dimethylchroman-4-one belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this isomer is currently sparse, the known biological activities of related chromanones, including antimicrobial, cytotoxic, and anti-inflammatory effects, provide a strong rationale for further investigation. The synthetic route to the closely related 2,6-isomer offers a viable starting point for the preparation of **2,5-Dimethylchroman-4-one** to enable detailed biological evaluation. This technical guide consolidates the available information and highlights the areas where further research is

needed to fully elucidate the chemical and biological profile of this promising compound. Future studies should focus on obtaining precise physicochemical data, detailed spectral characterization, and a thorough investigation of its pharmacological properties and mechanisms of action.

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